![molecular formula C14H22O3Si B13145245 5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol CAS No. 1375471-40-1](/img/structure/B13145245.png)
5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol is a chemical compound that features a benzofuran ring substituted with a tert-butyldimethylsilyl (TBDMS) group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature . The TBDMS group provides stability against acidic and basic conditions, making it a valuable protecting group in multi-step organic syntheses.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of automated synthesis and purification systems can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The TBDMS group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: TBAF in THF at room temperature.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or THF.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBAF results in the removal of the TBDMS group, yielding the corresponding hydroxyl compound .
Aplicaciones Científicas De Investigación
5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug candidates.
Industry: Applied in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol primarily involves its role as a protecting group. The TBDMS group stabilizes hydroxyl functionalities, preventing unwanted side reactions during multi-step syntheses. The removal of the TBDMS group is facilitated by nucleophilic attack, leading to the formation of a pentavalent silicon intermediate, which is then cleaved to release the free hydroxyl group .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol is unique due to its benzofuran ring structure combined with the TBDMS protecting group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
1375471-40-1 |
|---|---|
Fórmula molecular |
C14H22O3Si |
Peso molecular |
266.41 g/mol |
Nombre IUPAC |
5-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydro-1-benzofuran-3-ol |
InChI |
InChI=1S/C14H22O3Si/c1-14(2,3)18(4,5)17-10-6-7-13-11(8-10)12(15)9-16-13/h6-8,12,15H,9H2,1-5H3 |
Clave InChI |
IKYSSHIEYYDEPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)OCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


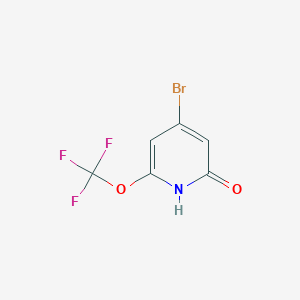

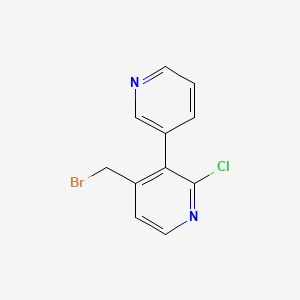
![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)
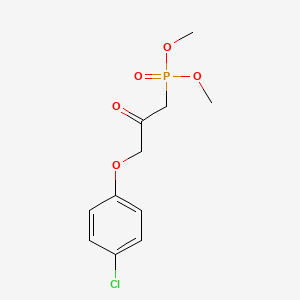
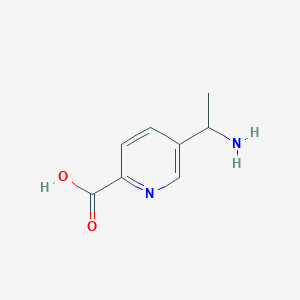
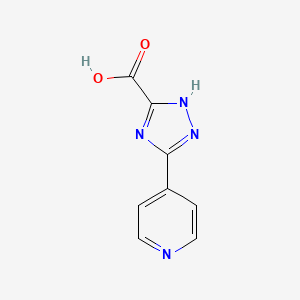
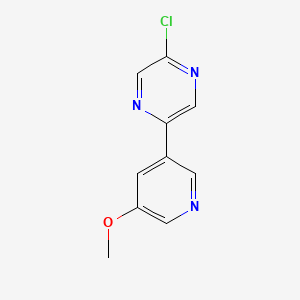
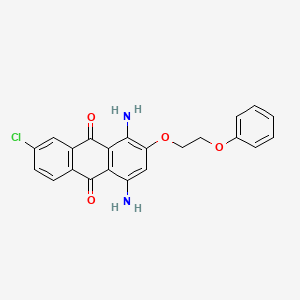

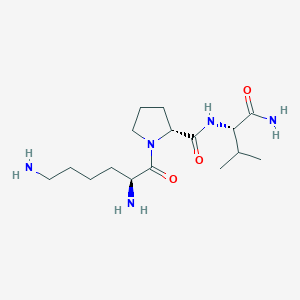
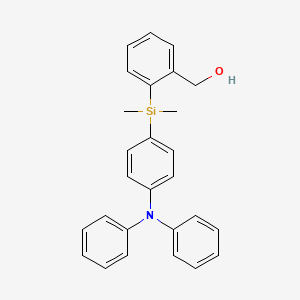
![1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B13145227.png)

